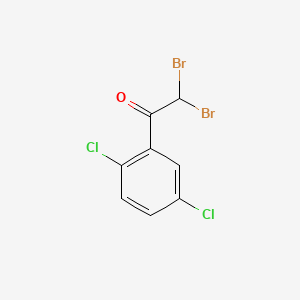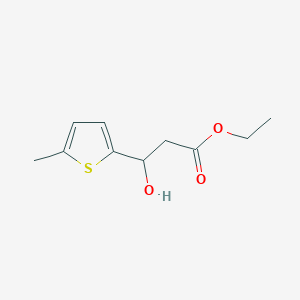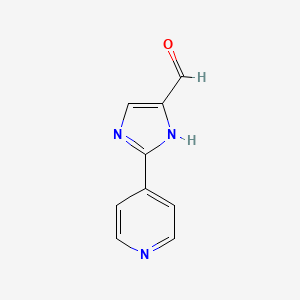![molecular formula C6H4ClN3O2S B15335233 [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is a heterocyclic aromatic organic compound characterized by a fused triazole and pyridine ring system with a sulfonyl chloride functional group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride typically involves the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group is introduced through chlorosulfonation reactions, where the triazolo[1,5-a]pyridine core is treated with chlorosulfonic acid or similar reagents[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The sulfonyl chloride group can undergo oxidation reactions to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: : Nucleophilic substitution reactions can replace the sulfonyl chloride group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Nucleophiles like amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed
Sulfonyl Oxides: : Formed through oxidation reactions.
Sulfonic Acids: : Resulting from reduction reactions.
Sulfonamides: : Produced via nucleophilic substitution with amines.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Applied in the production of materials, such as phosphorescent organic light-emitting devices (PhOLEDs).
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: : It can bind to enzymes and receptors, influencing biological processes.
Pathways Involved: : The specific pathways depend on the biological context, but may include signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is compared with other similar compounds, such as:
Triazoles: : Known for their diverse biological activities and applications in pharmaceuticals.
Pyridines: : Versatile compounds used in various chemical syntheses.
Sulfonyl Chlorides: : Widely used in organic synthesis for introducing sulfonyl groups.
Propriétés
Formule moléculaire |
C6H4ClN3O2S |
|---|---|
Poids moléculaire |
217.63 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-10-6(3-5)8-4-9-10/h1-4H |
Clé InChI |
VZVNQEXNQWNGSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=N2)C=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone](/img/structure/B15335154.png)




![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)

![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)



![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)


